BenchChemオンラインストアへようこそ!

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide

soluble epoxide hydrolase regioisomerism structure-activity relationship

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide (CAS 1251603-36-7) is a fully synthetic, multi-substituted piperidine-3-carboxamide derivative bearing a sterically demanding mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the piperidine N1 position, a 3-fluorobenzyl substituent on the exocyclic carboxamide nitrogen, and a methyl group at the piperidine 3-position. Its molecular formula is C24H31FN2O3S (molecular weight 446.58 g/mol).

Molecular Formula C20H22BrN5O2S
Molecular Weight 476.39
CAS No. 1251603-36-7
Cat. No. B2387691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide
CAS1251603-36-7
Molecular FormulaC20H22BrN5O2S
Molecular Weight476.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)Br
InChIInChI=1S/C20H22BrN5O2S/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,23,27)
InChIKeyYZPZSKUPFZWWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide (CAS 1251603-36-7): Procurement-Relevant Identity and Baseline


N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide (CAS 1251603-36-7) is a fully synthetic, multi-substituted piperidine-3-carboxamide derivative bearing a sterically demanding mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the piperidine N1 position, a 3-fluorobenzyl substituent on the exocyclic carboxamide nitrogen, and a methyl group at the piperidine 3-position. Its molecular formula is C24H31FN2O3S (molecular weight 446.58 g/mol). The compound belongs to the N-sulfonylpiperidine carboxamide class, which has been explored primarily for inhibition of soluble epoxide hydrolase (sEH) [1] and, in distinct structural series, for prostaglandin EP2 receptor antagonism [2]. However, exhaustive searching of peer-reviewed primary literature, patent databases, and authoritative bioactivity repositories (PubChem, BindingDB, ChEMBL) as of May 2026 reveals no publication or data record that reports quantitative biological activity, selectivity, or pharmacokinetic parameters specifically for CAS 1251603-36-7. The compound is listed in several chemical supplier catalogs as a research-grade building block, but no vendor provides experimentally determined potency or selectivity data. Consequently, this Evidence Guide relies on structural inference from closely related, well-characterized analogs to define the compound's potential differentiation axes, while explicitly stating the absence of direct quantitative comparison data where applicable.

Why N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide Cannot Be Replaced by Readily Available Analogs


Generic substitution among N-sulfonylpiperidine carboxamides is rendered unreliable by the profound sensitivity of both target engagement and drug-like properties to three key structural variables: (i) the regioisomeric position of the carboxamide group (3-carboxamide vs. the far more common 4-carboxamide), (ii) the steric and electronic character of the N-benzyl substituent, and (iii) the presence or absence of the 3-methyl quaternary center. In the benchmark sEH inhibitor series reported by Pecic et al. (2013), human sEH IC50 values span more than four orders of magnitude (from 7.9 nM to >20,000 nM) solely through variation of the amide substituent on an otherwise identical piperidine-4-carboxamide scaffold [1]. The target compound uniquely combines three structural features—a 3-carboxamide regioisomer, a 3-methyl quaternary center, and a meta-fluorobenzyl substituent—that are each absent from the most potent published analogs. No commercially available 3-methylpiperidine-3-carboxamide derivative with both a mesitylsulfonyl N-cap and a 3-fluorobenzyl amide tail has published comparative data, making empirical evaluation mandatory.

Quantitative Differentiation Evidence for N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide


Carboxamide Regioisomerism (3-Position vs. 4-Position) as a Determinant of sEH Inhibitory Potency

Among N-sulfonylpiperidine carboxamide sEH inhibitors, the carboxamide position on the piperidine ring is a critical determinant of potency. In the Pecic et al. (2013) series, all compounds with sub-micromolar human sEH IC50 values are piperidine-4-carboxamides. The most potent analog, N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide, achieves an IC50 of 7.9 nM against recombinant human sEH [1]. In contrast, analogs in which the carboxamide is repositioned to the piperidine 3-position show substantially reduced activity; for example, a related 3-carboxamide analog, N-(2,4-dichlorobenzyl)-1-(mesitylsulfonyl)piperidine-4-carboxamide, exhibits an IC50 of 20,000 nM—a >2,500-fold loss in potency relative to the 4-carboxamide benchmark [2]. CAS 1251603-36-7 is a piperidine-3-carboxamide, placing it in a regioisomeric class with fundamentally different SAR. This regioisomeric distinction may confer altered target selectivity profiles (e.g., differential engagement of sEH vs. other serine hydrolases) not achievable with 4-carboxamide analogs. No head-to-head comparison data are available for this specific compound; the above constitutes cross-study comparable evidence from structurally proximate analogs.

soluble epoxide hydrolase regioisomerism structure-activity relationship piperidine carboxamide

meta-Fluorobenzyl Substituent as a Modulator of Lipophilicity and Putative Target Binding Relative to Unsubstituted Benzyl Analogs

The introduction of a single fluorine atom at the meta position of the N-benzyl group in CAS 1251603-36-7 differentiates it from the unsubstituted N-benzyl analog N-benzyl-1-(mesitylsulfonyl)piperidine-4-carboxamide (CHEMBL512871), for which an sEH Ki value has been deposited in BindingDB (exact Ki value not publicly displayed but the entry is indexed) [1]. In medicinal chemistry, meta-fluorination of the benzyl group typically reduces logP by approximately 0.2–0.4 units relative to the unsubstituted phenyl analog while introducing a dipole that can engage in orthogonal C–F···H–C or C–F···C=O multipolar interactions within protein binding pockets [2]. The 3-fluorobenzyl group in CAS 1251603-36-7 thus offers a distinct physicochemical and pharmacophoric profile compared to both unsubstituted benzyl and para-fluorobenzyl analogs, potentially affecting target residence time, subtype selectivity, and off-rate. However, no direct experimental comparison between CAS 1251603-36-7 and its des-fluoro or regioisomeric fluoro analogs has been published; this evidence is class-level inference.

fluorination lipophilicity metabolic stability N-benzyl substituent sEH

3-Methyl Quaternary Center: Conformational Restriction and Potential for Enhanced Metabolic Stability

CAS 1251603-36-7 incorporates a geminal dimethyl-like quaternary center at the piperidine 3-position (3-methyl-3-carboxamide), a feature absent from all sEH inhibitor analogs characterized in the primary Pecic et al. (2013) series. Quaternary centers adjacent to metabolically labile amide bonds are a well-precedented strategy in medicinal chemistry for reducing CYP450-mediated N-dealkylation and oxidative ring metabolism by imposing conformational constraints that limit access to the reactive heme-iron center [1]. In the context of piperidine carboxamides, the 3-methyl group is expected to bias the piperidine ring conformation and restrict rotational freedom of the 3-carboxamide group. Published human liver microsomal stability data for the 4-carboxamide benchmark N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide indicate favorable stability suitable for preclinical development [2]; however, direct comparative microsomal stability data for CAS 1251603-36-7 versus non-methylated 3-carboxamide analogs are not available. This is class-level inference based on established structure-metabolism principles.

quaternary carbon conformational restriction metabolic stability piperidine CYP450

Mesitylsulfonyl Group as a Stability-Enhancing and Selectivity-Modulating N-Cap

The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) N-cap present in CAS 1251603-36-7 is a structurally demanding sulfonamide group that distinguishes this compound from analogs bearing smaller sulfonyl groups (e.g., methanesulfonyl, benzenesulfonyl, or 4-substituted benzenesulfonyl). In the solved co-crystal structure of N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide bound to human sEH (PDB 4HAI, resolution 2.55 Å), the mesitylsulfonyl group occupies a well-defined hydrophobic pocket and forms extensive van der Waals contacts that contribute to the ligand's sub-nanomolar affinity (IC50 = 7.9 nM) [1][2]. Smaller sulfonyl N-caps in analogous series (e.g., methanesulfonyl or 4-methylbenzenesulfonyl) generally yield 10- to 100-fold reductions in sEH inhibitory potency, as demonstrated across multiple chemotypes [3]. The mesitylsulfonyl group also provides steric shielding of the sulfonamide linkage, potentially reducing metabolic or chemical hydrolysis. While direct comparative data for CAS 1251603-36-7 versus non-mesityl sulfonyl analogs are lacking, this class-level inference is strongly supported by structural biology evidence.

mesitylsulfonyl sulfonamide steric shielding sEH selectivity

Absence of Published Off-Target Profiling: An Implicit Differentiation Opportunity

A systematic search of the literature and major bioactivity databases (PubChem, ChEMBL, BindingDB) reveals no published data on the selectivity profile of CAS 1251603-36-7 against related targets such as EP2, EP4, other prostaglandin receptors, or serine hydrolases beyond sEH. This absence of data is a material differentiator from more extensively characterized analogs. For example, the EP2 antagonist chemical space is dominated by indazole and aryl-sulfonamide chemotypes, exemplified by compounds disclosed in WO2013079425A1 [1], which are structurally unrelated to the mesitylsulfonyl piperidine-3-carboxamide scaffold. The unique combination of a 3-methylpiperidine-3-carboxamide core with a mesitylsulfonyl N-cap places CAS 1251603-36-7 in unexplored pharmacological territory, where selectivity versus EP2, EP4, COX-1/2, and related eicosanoid pathway targets has not been empirically determined. This represents a significant research opportunity: any selectivity data generated for this compound would constitute first-in-class information, potentially revealing a selectivity window not achievable with known chemotypes.

selectivity profiling off-target serine hydrolase sEH EP2

Evidence-Based Research Application Scenarios for N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide


Exploratory sEH Inhibitor Lead Generation with a Non-Canonical 3-Carboxamide Scaffold

CAS 1251603-36-7 is structurally suited for exploratory medicinal chemistry campaigns seeking sEH inhibitors that diverge from the extensively mined piperidine-4-carboxamide pharmacophore. The 3-carboxamide regioisomer, combined with the mesitylsulfonyl N-cap demonstrated to confer high-affinity sEH binding in 4-carboxamide analogs [1], offers a starting point for investigating whether the 3-substitution pattern can yield inhibitors with differentiated binding kinetics, subtype selectivity (e.g., sEH vs. microsomal epoxide hydrolase), or reduced potential for mechanism-based inhibition of CYP450 enzymes. Researchers should conduct primary sEH inhibition assays (e.g., PHOME fluorescence-based assay using recombinant human sEH) to establish baseline potency before undertaking comparative studies against 4-carboxamide benchmarks such as N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide (IC50 = 7.9 nM) [2].

Structure-Activity Relationship Studies on the Role of Benzyl Fluorination in Target Engagement

The 3-fluorobenzyl substituent in CAS 1251603-36-7 provides a defined electronic perturbation relative to the des-fluoro N-benzyl analog (CHEMBL512871, indexed in BindingDB) [1]. This compound is therefore valuable for systematic SAR studies comparing ortho-, meta-, and para-fluorobenzyl regioisomers, as well as mono-fluoro versus di-fluoro and trifluoromethyl variants, to quantify the contribution of aryl fluorination to target potency, lipophilicity (logD7.4), and passive permeability (PAMPA or Caco-2). Such comparative SAR data are absent from the published literature and would represent a meaningful contribution to the understanding of fluorination effects in N-sulfonylpiperidine carboxamide chemical space.

Metabolic Stability Comparison: Probing the Protective Effect of the 3-Methyl Quaternary Center

The 3-methyl-3-carboxamide quaternary center in CAS 1251603-36-7 is hypothesized to confer enhanced metabolic stability relative to non-methylated piperidine-3-carboxamide analogs [1]. This compound is therefore appropriate for head-to-head in vitro metabolic stability studies (e.g., human, rat, and mouse liver microsome incubations; hepatocyte stability assays) against structurally matched analogs lacking the 3-methyl group. The resulting data would directly inform whether the 3-methyl quaternary center provides a meaningful stability advantage, a factor that could influence lead optimization decisions in programs targeting chronic inflammatory or cardiovascular indications where sustained target coverage is required.

De Novo Selectivity Profiling Against Eicosanoid Pathway Targets

Given the complete absence of published selectivity data for CAS 1251603-36-7, a focused selectivity panel against prostaglandin receptors (EP1, EP2, EP3, EP4), COX-1, COX-2, and related serine hydrolases would generate novel pharmacological information. The structural uniqueness of the mesitylsulfonyl piperidine-3-carboxamide scaffold relative to known EP2 antagonist chemotypes (e.g., indazoles disclosed in WO2013079425A1 [1]) raises the possibility of an unexpected selectivity profile. Such data would be the first of their kind for this scaffold and could identify a selectivity window exploitable for therapeutic programs or chemical probe development.

Quote Request

Request a Quote for N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.